2-Phenoxyethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate -

2-Phenoxyethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Catalog Number: EVT-4820256
CAS Number:
Molecular Formula: C21H20N2O6
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Methyl 1,4,5,6-Tetrahydro-2-Methyl-4-(2-Nitrophenyl)-6-Oxopyridine-3-Carboxylate [, ]

  • Compound Description: This compound represents a tetrahydropyridin-2-one analogue of 1,4-dihydropyridine-type calcium antagonists. Its crystal structure was determined to understand structure-activity relationships for this class of compounds. It exhibits a flat-boat conformation similar to 1,4-dihydropyridines, with a difference in the NH moiety's position and orientation. []

2. ATI22-107 []

  • Compound Description: ATI22-107 is a novel dual pharmacophore compound designed to inhibit both cardiac phosphodiesterase (PDE-III) and the L-type calcium channel (LTCC). This dual action aims to achieve inotropic effects while minimizing the risk of calcium overload and arrhythmias often associated with pure PDE-III inhibitors. []

3. 2-Cyano-1-Methyl 3-(4-(4-Methyl-6-Oxo-1,4,5,6-Tetrahydropyridazin-3-yl)Phenyl)Guanidine (SK&F 94836) []

  • Compound Description: SK&F 94836 is a novel positive inotrope and vasodilator under investigation for treating congestive heart failure. Preclinical studies show rapid absorption, wide distribution, and complete excretion primarily through urine. It exhibits minimal cytochrome P450 interaction and low protein binding with no stereoselectivity. []

4. 5'-(1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinyl)Spiro[Cycloalkane-1,3'-[3H]Indol]-2'(1'H)-Ones []

  • Compound Description: This series of compounds represents dihydropyridazinone cardiotonics. They demonstrate inotropic activity, with potency inversely related to the spirocycloalkyl ring size. The most potent compound, 5'-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-one (compound 11 in the source), had an intravenous ED50 of 1.5 μg/kg. These compounds are orally active, long-acting, and potent inhibitors of cAMP phosphodiesterase derived from canine cardiac sarcoplasmic reticulum (SR-PDE). []

5. 1,3-Dihydro-3,3-Dimethyl-5-(1,4,5,6-Tetrahydro-6-Oxo-3-Pyridazinyl)-2H-Indol-2-One (LY195115) []

  • Compound Description: LY195115 is a potent cardiotonic that acts as a competitive inhibitor of sarcoplasmic reticulum-derived phosphodiesterase (SR-PDE) with a Ki of 80 nM. []

6. (-)-[[4-(1,4,5,6-Tetrahydro-4-Methyl-6-Oxo-3-Pyridazinyl)Phenyl]Hydrozono]Propanedinitrile []

  • Compound Description: This compound is the (-) enantiomer of [[4-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)phenyl]hydrozono]propanedinitrile, synthesized to enhance cardiotonic effects. []

7. Methyl 2-[5-Oxo-3,4-Di(-2-Pyridyl)-1,4,5,6-Tetrahydro-1,2,4-Triazine-6-Ylidene]Acetate []

  • Compound Description: This compound is part of a series of 1,2,4-triazine derivatives with potential antimicrobial activity. These compounds showed low acute toxicity in mice (>2000 mg/kg i.p.). []

8. Ethyl 1-Alkyl-1,4,5,6-Tetrahydro-6-Oxopyridine-3-Carboxylates and 1-Alkyl-1,4,5,6-Tetrahydropyridine-3-Carbonitriles []

  • Compound Description: These compounds are synthesized through a novel method involving the reduction of N-2-nitroarylamidines derived from 1,4-dihydropyridine precursors. []

9. Alkyl 4-Arylsubstituted-6-Chloro-5-Formyl-2-Methyl-1,4-Dihydropyridine-3-Carboxylate and 4-Arylsubstituted-4,7-Dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-Dione []

  • Compound Description: These dihydropyridine derivatives are synthesized using an eco-friendly microwave-assisted method from alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates. This method offers several advantages over traditional methods, including reduced solvent use, simpler work-up procedures, and the potential for scaling up. []

10. 3-Phenyl-4,5-Dihydro-1,2,4-Triazin-6(1H)-One and its Derivatives []

  • Compound Description: This series focuses on modifying 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one, a 1,2,4-triazin-5-one derivative. Various reactions are explored, including thionation, methylation, and reactions with isocyanates and dipolarophiles, to understand the reactivity and potential applications of these compounds. []

11. 7-Aryl-2-(1,3-Benzodioxol-5-Ylmethyl)-2-Methyl-3-[(4-Methylphenyl)Amino]-5-Oxo-2,3,6,7-Tetrahydro-5H-Thiazolo[3,2-a]Pyridine-8-Carbonitriles []

  • Compound Description: These compounds are synthesized through an unusual Mannich-type cyclization involving N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, 3-(1,3-benzodioxol-5-yl)-2-methylpropanal, and p-toluidine. The structure of a key compound in this series is confirmed by X-ray crystallography. []

12. 7-Aryl-2-R-2-Methyl-3-Arylamino-5-Oxo-2,3,6,7-Tetrahydro-5Н-Thiazolo[3,2-a]Pyridine-8-Carbonitriles []

  • Compound Description: These compounds are synthesized via a Mannich-type reaction using N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates, 2-R-propanals, and primary aromatic amines. The structure of a key compound was confirmed by X-ray crystallography. []

Properties

Product Name

2-Phenoxyethyl 2-methyl-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

IUPAC Name

2-phenoxyethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C21H20N2O6/c1-14-20(21(25)29-12-11-28-17-5-3-2-4-6-17)18(13-19(24)22-14)15-7-9-16(10-8-15)23(26)27/h2-10,18H,11-13H2,1H3,(H,22,24)

InChI Key

HVZCUZHCWGNISJ-UHFFFAOYSA-N

SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC3=CC=CC=C3

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCCOC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.